tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride
Description
tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride (CAS: 69320-89-4) is a chiral amine derivative featuring a tert-butyl ester group and a methylamino substituent. Its molecular formula is C₁₀H₂₂ClNO₂, with a molecular weight of 223.74 g/mol . The compound’s stereochemistry ((2S,3S)) is critical for its interactions in biological systems, particularly in enzyme inhibition or receptor binding. Key physicochemical properties include:
Properties
CAS No. |
2768300-42-9 |
|---|---|
Molecular Formula |
C11H24ClNO2 |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2.ClH/c1-7-8(2)9(12-6)10(13)14-11(3,4)5;/h8-9,12H,7H2,1-6H3;1H/t8-,9-;/m0./s1 |
InChI Key |
VPXRJEJLMFQECE-OZZZDHQUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)NC.Cl |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then subjected to esterification using tert-butyl alcohol in the presence of an acid catalyst, such as hydrochloric acid. The final step involves the removal of the Boc group under acidic conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. Its unique structure allows it to bind to specific active sites, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ester Group Variations
Analysis :
The tert-butyl ester in the target compound improves metabolic stability compared to methyl esters, which are more prone to enzymatic hydrolysis. However, the bulkier tert-butyl group may reduce aqueous solubility, impacting bioavailability .
Amino Group Substituents
Analysis: The methylamino group in the target compound offers minimal steric hindrance, favoring interactions with compact binding sites. By contrast, complex substituents like imidazole or fluorinated aromatics (in and ) introduce additional binding modalities but may increase synthetic complexity .
Stereochemical and Backbone Differences
| Compound Name | Stereochemistry | Carbon Backbone | Impact on Properties |
|---|---|---|---|
| Target Compound | (2S,3S) | Pentanoate | Optimal stereochemistry for target-specific activity (e.g., protease inhibition) |
| tert-Butyl (3S)-3-Amino-5-methylhexanoate | (3S) | Hexanoate | Extended backbone may enhance binding to larger active sites; altered chiral center |
Analysis: The (2S,3S) configuration in the target compound is critical for chiral recognition in biological systems. Hexanoate derivatives (e.g., ) provide greater conformational flexibility but may reduce selectivity due to increased backbone mobility .
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